

(1R)-IDH889: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-IDH889, also known as IDH889, is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are implicated in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. (1R)-IDH889 has been developed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic (PK) and bioavailability data for (1R)-IDH889, along with detailed experimental methodologies where accessible.

Pharmacokinetic Profile of (1R)-IDH889

The preclinical pharmacokinetic properties of **(1R)-IDH889** have been evaluated in rodent models, demonstrating its potential for oral administration and central nervous system (CNS) penetration.

In Vivo Pharmacokinetics

Mouse:



Following oral administration in mice, **(1R)-IDH889** exhibits dose-dependent plasma exposure. At a dose of 10 mg/kg, the maximum plasma concentration (Cmax) reached 1.7 μ M with an area under the curve (AUC) of 3.6 μ M•h. A ten-fold increase in the dose to 100 mg/kg resulted in a Cmax of 14.2 μ M and an AUC of 55.5 μ M•h, indicating a significant increase in plasma exposure.[1]

Rat:

In rats, **(1R)-IDH889** has demonstrated the ability to cross the blood-brain barrier. Following a 30 mg/kg oral dose, a brain-to-blood ratio of 1.4 was observed, suggesting favorable distribution into the CNS.[1]

Table 1: In Vivo Pharmacokinetic Parameters of (1R)-IDH889

Species	Dose (Oral)	Стах (µМ)	AUC (μM•h)	Brain/Blood Ratio
Mouse	10 mg/kg	1.7	3.6	Not Reported
Mouse	100 mg/kg	14.2	55.5	Not Reported
Rat	30 mg/kg	Not Reported	Not Reported	1.4

Note: Comprehensive pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are not yet publicly available in the reviewed literature.

In Vitro Permeability

(1R)-IDH889 has been characterized as having excellent permeability with no significant efflux in preclinical models.

Caco-2 and MDR1-MDCK Assays:

Studies using Caco-2 and human MDR1-MDCK cell lines have shown that **(1R)-IDH889** has high permeability and is not a substrate for major efflux transporters like P-glycoprotein (P-gp). [1] This suggests a low likelihood of efflux-mediated drug resistance and supports its potential for good oral absorption.



Table 2: In Vitro Permeability Profile of (1R)-IDH889

Assay	Cell Line	Permeability	Efflux
Caco-2	Human colon adenocarcinoma	Excellent	No
MDR1-MDCK	Madin-Darby canine kidney (MDR1 transfected)	Excellent	No

Note: Specific apparent permeability (Papp) values were not available in the reviewed literature.

Experimental Protocols

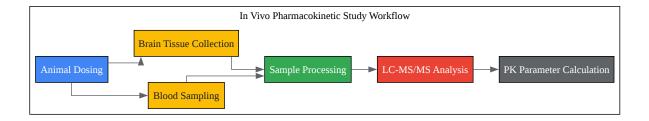
Detailed experimental protocols for the aforementioned studies are not fully available in the public domain. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies (Hypothesized Protocol)

- Animal Models: Male BALB/c mice and Sprague-Dawley rats are commonly used for pharmacokinetic studies.
- Dosing: (1R)-IDH889 was likely formulated in a suitable vehicle (e.g., a solution or suspension) for oral gavage. Animals would have been fasted overnight prior to dosing.
- Sample Collection: Blood samples would be collected at multiple time points post-dosing via tail vein or cardiac puncture. For brain distribution studies, brain tissue would be collected at a specific time point after dosing.
- Sample Analysis: Plasma and brain homogenate concentrations of (1R)-IDH889 would be determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).



 Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using noncompartmental analysis of the plasma concentration-time data.



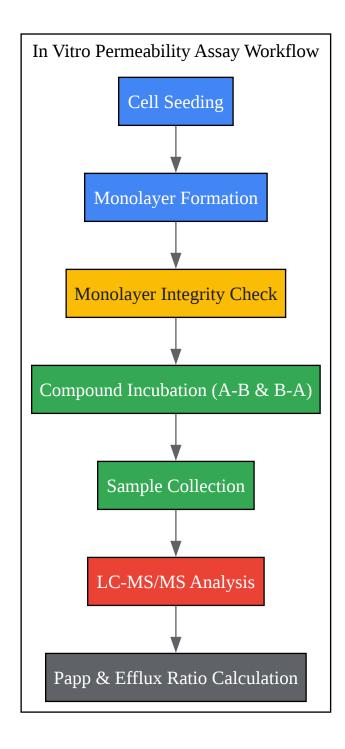
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Caption: A hypothesized workflow for in vivo pharmacokinetic studies of (1R)-IDH889.

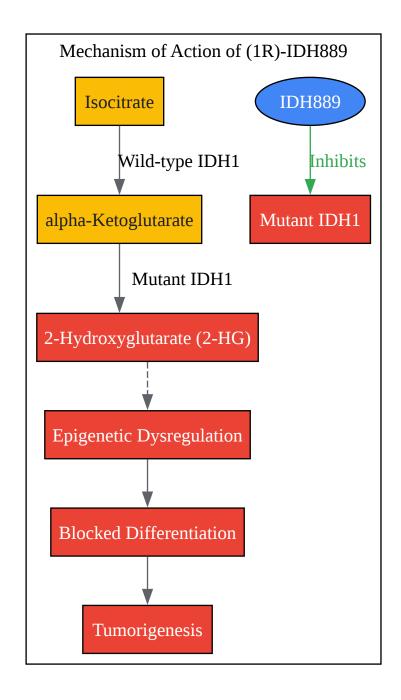
In Vitro Permeability Assays (Hypothesized Protocol)

- Cell Culture: Caco-2 or MDR1-MDCK cells would be seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.
- Monolayer Integrity: The integrity of the cell monolayer would be confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
- Permeability Assay: (1R)-IDH889 would be added to the apical (A) or basolateral (B) side of the monolayer. Samples would be taken from the receiver compartment at various time points.
- Sample Analysis: The concentration of (1R)-IDH889 in the samples would be quantified by LC-MS/MS.
- Papp Calculation: The apparent permeability coefficient (Papp) would be calculated. The
 efflux ratio (Papp B-A / Papp A-B) would be determined to assess active transport.









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References

- 1. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 PubMed [pubmed.ncbi.nlm.nih.gov]
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